Cas no 56661-91-7 (ethyl 2-aminocyclohept-1-ene-1-carboxylate)
ethyl 2-aminocyclohept-1-ene-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1-Cycloheptene-1-carboxylic acid, 2-amino-, ethyl ester
- ethyl 2-aminocycloheptene-1-carboxylate
- ethyl 2-aminocyclohept-1-ene-1-carboxylate
- Ethyl2-aminocyclohept-1-ene-1-carboxylate
- EN300-234188
- DTXSID80614467
- 56661-91-7
-
- MDL: MFCD20700312
- Inchi: 1S/C10H17NO2/c1-2-13-10(12)8-6-4-3-5-7-9(8)11/h2-7,11H2,1H3
- InChI Key: VPPALMOFQRWAKZ-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=C(CCCCC1)N)=O
Computed Properties
- Exact Mass: 183.12601
- Monoisotopic Mass: 183.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 52.3Ų
Experimental Properties
- PSA: 52.32
ethyl 2-aminocyclohept-1-ene-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-234188-1g |
ethyl 2-aminocyclohept-1-ene-1-carboxylate |
56661-91-7 | 95% | 1g |
$1057.0 | 2023-09-15 | |
| Enamine | EN300-234188-5g |
ethyl 2-aminocyclohept-1-ene-1-carboxylate |
56661-91-7 | 95% | 5g |
$3065.0 | 2023-09-15 | |
| Enamine | EN300-234188-10g |
ethyl 2-aminocyclohept-1-ene-1-carboxylate |
56661-91-7 | 95% | 10g |
$4545.0 | 2023-09-15 | |
| Enamine | EN300-234188-0.05g |
ethyl 2-aminocyclohept-1-ene-1-carboxylate |
56661-91-7 | 95% | 0.05g |
$245.0 | 2024-06-19 | |
| Enamine | EN300-234188-0.1g |
ethyl 2-aminocyclohept-1-ene-1-carboxylate |
56661-91-7 | 95% | 0.1g |
$366.0 | 2024-06-19 | |
| Enamine | EN300-234188-0.25g |
ethyl 2-aminocyclohept-1-ene-1-carboxylate |
56661-91-7 | 95% | 0.25g |
$524.0 | 2024-06-19 | |
| Enamine | EN300-234188-0.5g |
ethyl 2-aminocyclohept-1-ene-1-carboxylate |
56661-91-7 | 95% | 0.5g |
$824.0 | 2024-06-19 | |
| Enamine | EN300-234188-1.0g |
ethyl 2-aminocyclohept-1-ene-1-carboxylate |
56661-91-7 | 95% | 1.0g |
$1057.0 | 2024-06-19 | |
| Enamine | EN300-234188-2.5g |
ethyl 2-aminocyclohept-1-ene-1-carboxylate |
56661-91-7 | 95% | 2.5g |
$2071.0 | 2024-06-19 | |
| Enamine | EN300-234188-5.0g |
ethyl 2-aminocyclohept-1-ene-1-carboxylate |
56661-91-7 | 95% | 5.0g |
$3065.0 | 2024-06-19 |
ethyl 2-aminocyclohept-1-ene-1-carboxylate Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on ethyl 2-aminocyclohept-1-ene-1-carboxylate
Recent Advances in the Study of Ethyl 2-Aminocyclohept-1-ene-1-carboxylate (CAS: 56661-91-7) in Chemical Biology and Pharmaceutical Research
Ethyl 2-aminocyclohept-1-ene-1-carboxylate (CAS: 56661-91-7) is a structurally unique compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This seven-membered cyclic enamine ester serves as a versatile building block for the synthesis of complex heterocycles and bioactive molecules. Recent studies have explored its utility in medicinal chemistry, particularly in the development of novel therapeutic agents targeting various diseases.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a key intermediate in the synthesis of potent kinase inhibitors. Researchers utilized ethyl 2-aminocyclohept-1-ene-1-carboxylate to develop a series of cyclin-dependent kinase (CDK) inhibitors with improved selectivity profiles. The study reported IC50 values in the low nanomolar range for several derivatives, highlighting the scaffold's potential in cancer drug discovery.
In the field of antimicrobial research, a team from the University of Cambridge recently (2024) reported the use of 56661-91-7 as a precursor for novel quorum sensing inhibitors. The modified derivatives showed remarkable activity against Pseudomonas aeruginosa biofilms, with one analog achieving 85% biofilm inhibition at 10 μM concentration. This finding opens new avenues for addressing antibiotic resistance challenges.
The compound's unique conformational properties have also attracted attention in computational chemistry. Molecular dynamics simulations published in ACS Omega (2023) revealed that ethyl 2-aminocyclohept-1-ene-1-carboxylate adopts a boat-like conformation that facilitates specific protein-ligand interactions. This structural insight has guided the design of several GPCR-targeted compounds currently in preclinical development.
Recent synthetic methodology developments have significantly improved access to this valuable building block. A 2024 Nature Protocols paper detailed a streamlined, gram-scale synthesis of 56661-91-7 with 92% yield using continuous flow chemistry. This advancement addresses previous scalability challenges and enables broader exploration of its pharmaceutical applications.
Ongoing research is investigating the compound's potential in CNS drug discovery. Preliminary results from a multi-center study presented at the 2024 ACS National Meeting suggest that certain derivatives show promising blood-brain barrier penetration and neuroprotective effects in animal models of Parkinson's disease.
As the understanding of ethyl 2-aminocyclohept-1-ene-1-carboxylate's chemical properties and biological activities continues to expand, it is increasingly recognized as a privileged scaffold in medicinal chemistry. Future research directions likely include exploration of its applications in PROTAC design and targeted protein degradation strategies, as well as further optimization of its physicochemical properties for drug development.
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